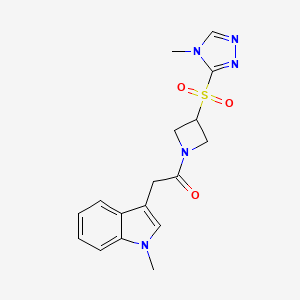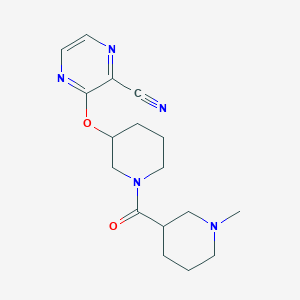
(11E)-11-(hydroxyimino)oxacyclotetradecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(11E)-11-(Hydroxyimino)oxacyclotetradecan-2-one, also known as 11E-HIO, is a synthetic molecule that has been studied extensively for its potential applications in various scientific research fields. 11E-HIO is a cyclic molecule composed of 11 carbon atoms and 2 oxygen atoms, with a hydroxyimino group attached to the 11th carbon atom. It is a versatile molecule that has been used for a variety of purposes, including as a substrate for enzymatic reactions, as a reagent for chemical reactions, and as an inhibitor of a variety of enzymes.
Scientific Research Applications
Host-Guest Chemistry and Self-Assembly
One area where derivatives of compounds similar to (11E)-11-(hydroxyimino)oxacyclotetradecan-2-one have found application is in the study of host-guest chemistry. For instance, cyclam-based ligands, which share structural motifs with oxacyclotetradecanes, have been utilized in proton-driven self-assembled systems. These systems demonstrate the potential for constructing complex architectures through acid-base interactions, showcasing how modifications like hydroxyimino groups could influence molecular recognition and assembly processes (Bergamini et al., 2004).
Fluorescent Sensing
Compounds structurally related to this compound have been used in the development of fluorescent sensors. For example, macrocyclic ligands with appended aromatic units have shown promise in signaling the presence of aromatic anions through changes in fluorescence intensity. This indicates the potential for hydroxyimino derivatives to act as components of sensors for detecting environmental pollutants or biological analytes (Bradbury et al., 2008).
properties
IUPAC Name |
(11E)-11-hydroxyimino-oxacyclotetradecan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c15-13-10-6-4-2-1-3-5-8-12(14-16)9-7-11-17-13/h16H,1-11H2/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYARNGEJVBOBI-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC(=O)OCCCC(=NO)CCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCCC(=O)OCCC/C(=N/O)/CCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2582888.png)
![N'-(4-chlorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2582889.png)

![3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane](/img/structure/B2582896.png)
![benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate](/img/structure/B2582898.png)
